molecular formula C8H15ClO2 B14404291 Propanoic acid, 2-chloro-, pentyl ester CAS No. 86711-71-9

Propanoic acid, 2-chloro-, pentyl ester

Cat. No.: B14404291
CAS No.: 86711-71-9
M. Wt: 178.65 g/mol
InChI Key: ASYLXRAVZWKEBQ-UHFFFAOYSA-N
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Description

Propanoic acid, 2-chloro-, pentyl ester, also known as pentyl 2-chloropropanoate, is an organic compound with the molecular formula C8H15ClO2. It is an ester derived from propanoic acid and pentanol, with a chlorine atom substituted at the second carbon of the propanoic acid chain. This compound is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-chloro-, pentyl ester can be synthesized through the esterification of 2-chloropropanoic acid with pentanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

2-chloropropanoic acid+pentanolpentyl 2-chloropropanoate+water\text{2-chloropropanoic acid} + \text{pentanol} \rightarrow \text{pentyl 2-chloropropanoate} + \text{water} 2-chloropropanoic acid+pentanol→pentyl 2-chloropropanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high conversion rates and yields.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-chloro-, pentyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-chloropropanoic acid and pentanol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as hydroxide ions.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 2-chloropropanoic acid and pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Propanoic acid, 2-chloro-, pentyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-chloro-, pentyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-chloropropanoic acid and pentanol, which may then interact with biological molecules. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of different derivatives with distinct biological activities.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, pentyl ester: Similar structure but lacks the chlorine atom.

    Propanoic acid, 2-methyl-, pentyl ester: Contains a methyl group instead of a chlorine atom.

    Propanoic acid, 2-hydroxy-, pentyl ester: Contains a hydroxyl group instead of a chlorine atom.

Uniqueness

Propanoic acid, 2-chloro-, pentyl ester is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to its non-chlorinated counterparts. This makes it valuable in specific synthetic and research applications where the chlorine atom’s reactivity is advantageous.

Properties

CAS No.

86711-71-9

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

pentyl 2-chloropropanoate

InChI

InChI=1S/C8H15ClO2/c1-3-4-5-6-11-8(10)7(2)9/h7H,3-6H2,1-2H3

InChI Key

ASYLXRAVZWKEBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C)Cl

Origin of Product

United States

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